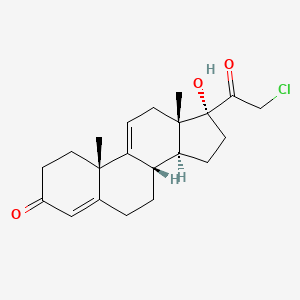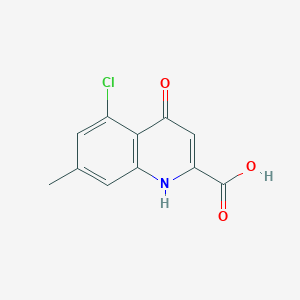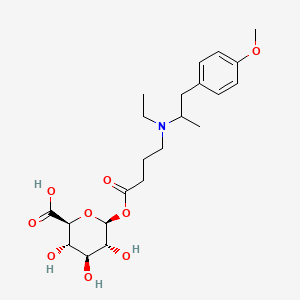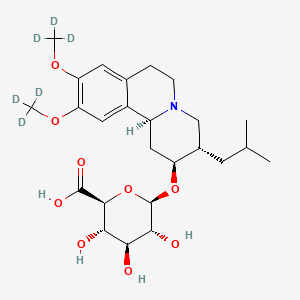
trans-Dihydrotetrabenazine Glucuronide-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Dihydrotetrabenazine Glucuronide-d6: is a biochemical compound used primarily in proteomics research. It has the molecular formula C25H31D6NO9 and a molecular weight of 501.6 . This compound is a deuterated form of trans-Dihydrotetrabenazine Glucuronide, which means it contains deuterium atoms instead of hydrogen atoms, making it useful in various scientific studies.
准备方法
The synthesis of trans-Dihydrotetrabenazine Glucuronide-d6 involves several steps, including the introduction of deuterium atoms. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the glucuronidation of trans-Dihydrotetrabenazine, followed by the incorporation of deuterium atoms. Industrial production methods are optimized for high yield and purity, often involving advanced techniques such as chromatography and crystallization .
化学反应分析
trans-Dihydrotetrabenazine Glucuronide-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
科学研究应用
trans-Dihydrotetrabenazine Glucuronide-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies of enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in pharmacokinetic studies.
Industry: Utilized in the development of new drugs and diagnostic tools.
作用机制
The mechanism of action of trans-Dihydrotetrabenazine Glucuronide-d6 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of neurotransmitters into synaptic vesicles. This inhibition leads to a decrease in the release of neurotransmitters, thereby modulating neuronal activity .
相似化合物的比较
trans-Dihydrotetrabenazine Glucuronide-d6 can be compared with other similar compounds, such as:
trans-Dihydrotetrabenazine: The non-deuterated form, which has similar biological activity but different pharmacokinetic properties.
Tetrabenazine: A related compound used in the treatment of hyperkinetic movement disorders.
Deuterated drugs: Other deuterated analogs that are used to improve the metabolic stability and pharmacokinetics of drugs.
The uniqueness of this compound lies in its deuterium content, which enhances its stability and allows for more precise studies in various scientific fields .
属性
分子式 |
C25H37NO9 |
|---|---|
分子量 |
501.6 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[[(2S,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H37NO9/c1-12(2)7-14-11-26-6-5-13-8-18(32-3)19(33-4)9-15(13)16(26)10-17(14)34-25-22(29)20(27)21(28)23(35-25)24(30)31/h8-9,12,14,16-17,20-23,25,27-29H,5-7,10-11H2,1-4H3,(H,30,31)/t14-,16-,17-,20-,21-,22+,23-,25+/m0/s1/i3D3,4D3 |
InChI 键 |
YDJCTMWZMQNVOB-QPYSNFQWSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)CC(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC([2H])([2H])[2H] |
规范 SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
![[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)
![21-Di[methylenebis(oxy)] 5a-Dihydrocortisol](/img/structure/B13858461.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)

![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)
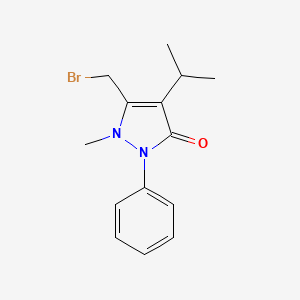
![2-[4-(Morpholine-4-carbonyl)phenyl]acetic acid](/img/structure/B13858490.png)
![Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate](/img/structure/B13858493.png)
![N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide](/img/structure/B13858496.png)
